molecular formula C14H21ClN2O2 B11777750 N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride

N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride

Cat. No.: B11777750
M. Wt: 284.78 g/mol
InChI Key: UYEQZIREUAILIX-IMVWOWLCSA-N
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Description

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and an acetamide moiety, making it structurally unique and interesting for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the introduction of the acetamide moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Its unique properties could be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group may facilitate binding to these targets, while the acetamide moiety could play a role in modulating the compound’s activity. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Shares the acetamide moiety but lacks the pyrrolidine ring and phenyl group.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Phenylacetamide Derivatives: Compounds with variations in the phenyl group or acetamide moiety.

Uniqueness

N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride is unique due to its combination of structural features, which may confer specific biological or chemical properties not found in similar compounds

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14;/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17);1H/t10-,14+;/m0./s1

InChI Key

UYEQZIREUAILIX-IMVWOWLCSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C.Cl

Origin of Product

United States

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